molecular formula C19H19N5O2S B2859344 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 921579-07-9

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2859344
CAS No.: 921579-07-9
M. Wt: 381.45
InChI Key: XHTBJWNOEBKHBR-UHFFFAOYSA-N
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Description

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex heterocyclic compound. It features a triazole ring fused with an imidazole ring, and is substituted with a methoxyphenyl group and a phenylacetamide moiety. This compound is part of a broader class of triazole derivatives known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions:

Common reagents include hydrazine, acyl chlorides, and various oxidizing and reducing agents. Major products depend on the specific reaction conditions but often include modified triazole or imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar compounds include other triazole derivatives like fluconazole, voriconazole, and rufinamide . Compared to these, 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-phenylacetamide may offer unique properties such as enhanced binding affinity or selectivity for certain targets .

Conclusion

This compound is a versatile compound with significant potential in medicinal and industrial applications. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-26-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)27-13-17(25)20-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTBJWNOEBKHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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